molecular formula C11H13BrFNO2S B1394486 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide CAS No. 1334497-45-8

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide

Cat. No.: B1394486
CAS No.: 1334497-45-8
M. Wt: 322.2 g/mol
InChI Key: MVGSARYTNNCHLY-UHFFFAOYSA-N
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Description

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a chemical compound with the molecular formula C11H13BrFNO2S and a molecular weight of 322.2 g/mol . It is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The synthetic route may include:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and sulfonamide groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGSARYTNNCHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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